MAO-B Inhibitory Activity: A Defined Weak-to-Moderate Profile That Diverges from Potent Nanomolar Inhibitors
In a recombinant human MAO-B enzyme assay (Sf9 cell expression, benzylamine substrate, 60-minute incubation), 2-chloro-N-(4-fluorobenzyl)benzamide demonstrates an IC50 of 10,000 nM (10 µM) [1]. This contrasts sharply with the 3,4-dichloro-N-(1H-indol-5-yl)benzamide derivative (compound 5 in the comparator study), which exhibits an IC50 of 42 nM against the same target — representing a ~238-fold greater potency [2]. The target compound thus occupies a distinct 'weak inhibitor' niche that is valuable as a reference point in SAR expansion or as a low-affinity probe in mechanistic studies.
| Evidence Dimension | MAO-B inhibition (IC50) |
|---|---|
| Target Compound Data | 10,000 nM (10 µM) |
| Comparator Or Baseline | 3,4-Dichloro-N-(1H-indol-5-yl)benzamide: 42 nM |
| Quantified Difference | ~238-fold weaker potency for the target compound |
| Conditions | Recombinant human MAO-B expressed in Sf9 cells; benzylamine substrate; 60‑min incubation. |
Why This Matters
This quantitative gap defines the compound's role as a low‑affinity control or a starting scaffold for optimization, rather than a nanomolar‑potency lead, which directly guides procurement decisions for screening libraries.
- [1] BindingDB. Entry BDBM50584017 (CHEMBL5091886): IC50 = 10,000 nM vs. recombinant human MAO-B. Available at: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50584017. Accessed May 2026. View Source
- [2] Kim, H. et al. Discovery of 3,4-dichloro-N-(1H-indol-5-yl)benzamide: A highly potent, selective, and competitive hMAO-B inhibitor. ScholarWorks@Dongguk University, 2023. IC50 = 42 nM. View Source
